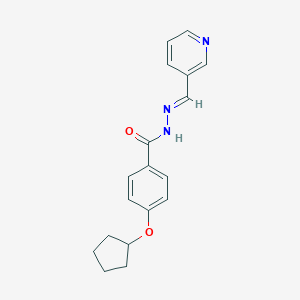
5-(1,5-dimethyl-1H-pyrazol-3-yl)-4-methyl-4H-1,2,4-triazole-3-thiol
Overview
Description
Scientific Research Applications
Synthesis and Biological Activity
Synthesis and Analgesic Activities : Schiff bases of 4-amino-1,2,4-triazole derivatives containing pyrazole were synthesized, showing significant in vivo analgesic activities. These bases were obtained from the condensation of a derivative of 4-amino-5-(5-methyl-1H-pyrazol-3-yl)-4H-1,2,4-triazole-3-thiol with various aromatic aldehydes (Karrouchi et al., 2016).
Antioxidant and α-glucosidase Inhibitory Activities : Schiff bases containing 1,2,4-triazole and pyrazole rings showed potent antioxidant activity and significant inhibitory potential against α-glucosidase, suggesting their relevance in diabetes management (Pillai et al., 2019).
Pharmacological Studies
Antibacterial and Anti-inflammatory Properties : Some synthesized Schiff bases of this compound exhibited excellent anti-inflammatory and antioxidant activities, as well as antibacterial properties against various pathogenic bacteria (Kate et al., 2018).
Antimicrobial Activity : Schiff bases derived from 1,2,4-triazoles were found to have significant antimicrobial activity, indicating their potential use in treating bacterial infections (Isloor et al., 2009).
Chemical Synthesis and Characterization
Facile Synthesis : A facile, one-pot synthesis method for derivatives of this compound was reported, providing a broad substrate scope and good yields (Jilloju & Vedula, 2018).
Structural Characterization : Novel derivatives of this compound were synthesized and characterized using various spectroscopic techniques, providing insights into their structural properties (Idrees et al., 2019).
Mechanism of Action
While the mechanism of action for this specific compound is not available, similar compounds have shown a range of biological activities. For instance, pyrazole-based 1,3,4-oxadiazole derivatives have been evaluated for their inhibitory activity against xanthine oxidase, an enzyme involved in purine metabolism leading to the production of uric acid.
Safety and Hazards
properties
IUPAC Name |
3-(1,5-dimethylpyrazol-3-yl)-4-methyl-1H-1,2,4-triazole-5-thione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N5S/c1-5-4-6(11-13(5)3)7-9-10-8(14)12(7)2/h4H,1-3H3,(H,10,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJIKYCCYGRSXEB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C)C2=NNC(=S)N2C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11N5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N'-{4-nitrobenzylidene}-3-[(4-isopropylphenoxy)methyl]benzohydrazide](/img/structure/B454601.png)
![N'-(3-{[(2-furylmethyl)sulfanyl]methyl}-4-methoxybenzylidene)-5-({4-nitro-1H-pyrazol-1-yl}methyl)-2-furohydrazide](/img/structure/B454602.png)
![N'-[3-({4-nitro-1H-pyrazol-1-yl}methyl)-4-methoxybenzylidene]-5-[(4-iodophenoxy)methyl]-2-furohydrazide](/img/structure/B454603.png)
![4-oxo-4-[2-(3-phenoxybenzylidene)hydrazino]-N-[3-(trifluoromethyl)phenyl]butanamide](/img/structure/B454608.png)
![N-(3-{N-[2-(4-chloro-2-methylphenoxy)propanoyl]ethanehydrazonoyl}phenyl)cyclohexanecarboxamide](/img/structure/B454609.png)
![N'-{2-[(3-bromobenzyl)oxy]benzylidene}-2-(3-toluidino)butanohydrazide](/img/structure/B454611.png)

![2,2,3,3-Tetrafluoropropyl 3-[(4-ethoxyphenoxy)methyl]benzoate](/img/structure/B454614.png)
![2-[(2,4-dimethylphenyl)amino]-N'-[(E)-furan-2-ylmethylidene]butanehydrazide](/img/structure/B454615.png)


![4-(cyclopentyloxy)-N'-[(5-ethyl-2-thienyl)methylene]benzohydrazide](/img/structure/B454624.png)
![N'-(4-methoxybenzylidene)-4-[(2,2,3,3-tetrafluoropropoxy)methyl]benzohydrazide](/img/structure/B454625.png)
![2-hydroxy-3,5-diisopropyl-N'-[1-(2-thienyl)ethylidene]benzohydrazide](/img/structure/B454626.png)